molecular formula C19H19ClN4O B2902811 1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea CAS No. 1421443-27-7

1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea

Katalognummer: B2902811
CAS-Nummer: 1421443-27-7
Molekulargewicht: 354.84
InChI-Schlüssel: KWZPPQDHMRRLEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea is a synthetic hybrid molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two pharmaceutically active privileged scaffolds: a chlorophenyl-urea moiety and a phenyl-imidazole group . The imidazole ring is a key building block in numerous bioactive compounds and approved therapeutics, known for its ability to coordinate with biological targets and participate in hydrogen bonding . This makes derivatives containing it particularly valuable for probing interactions with enzymes and receptors. Thiourea and urea derivatives are extensively studied for their diverse biological properties, including potential anticancer and antimicrobial activities . The specific structural configuration of this compound suggests it is a promising candidate for researchers investigating new therapeutic agents, especially in the fields of oncology and infectious diseases. Its mechanism of action is likely multifaceted; imidazole derivatives are known to interact with cellular targets such as DNA, histone deacetylases, and other epigenetic enzymes, potentially leading to the inhibition of cancer cell proliferation . This product is intended for non-clinical research applications in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult all relevant safety data sheets prior to use.

Eigenschaften

IUPAC Name

1-(2-chlorophenyl)-3-[3-(2-phenylimidazol-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O/c20-16-9-4-5-10-17(16)23-19(25)22-11-6-13-24-14-12-21-18(24)15-7-2-1-3-8-15/h1-5,7-10,12,14H,6,11,13H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZPPQDHMRRLEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(2-Chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea is a synthetic compound that has garnered attention for its potential biological activities. With a molecular formula of C19H19ClN4O and a molecular weight of 354.84 g/mol, this compound belongs to the class of urea derivatives and is being investigated for various pharmacological properties, including its interactions with biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

IUPAC Name 1(2chlorophenyl)3[3(2phenylimidazol1yl)propyl]urea\text{IUPAC Name }1-(2-chlorophenyl)-3-[3-(2-phenylimidazol-1-yl)propyl]urea

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within biological systems. Research suggests that it may modulate signaling pathways, potentially affecting cellular processes such as proliferation, apoptosis, and inflammation.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of urea derivatives, including the compound . For instance, derivatives with similar imidazole structures have shown significant antibacterial activity against various strains. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Compound Target Bacteria MIC (mg/mL)
Urea Derivative AS. aureus0.0039
Urea Derivative BE. coli0.025

Antifungal Activity

Additionally, compounds with similar structures have demonstrated antifungal properties, with MIC values against Candida albicans ranging from 16.69 to 78.23 µM . This suggests that the compound may also possess potential as an antifungal agent.

Case Studies

A detailed investigation into the biological effects of this compound has been conducted through in vitro assays. These studies typically assess cytotoxicity, cell viability, and the compound's effect on cellular pathways.

Example Study

In one study, researchers synthesized several urea derivatives and tested their effects on cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential as therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following structurally related compounds are analyzed for their structural features, biological activities, and research findings:

1-{(E)-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]amino}-3-(2-methylphenyl)urea ()

  • Structural Similarities : Shares the urea core and imidazole moiety.
  • Key Differences : The imidazole is conjugated via an imine bond (C=N) rather than a propyl chain, and the aryl group is 2-methylphenyl instead of 2-chlorophenyl.
  • Research Findings : Exhibits anticonvulsant activity attributed to intramolecular N–H⋯N hydrogen bonding and supramolecular helical chains formed via N–H⋯N interactions. The dihedral angle between aromatic rings (8.17°) suggests a planar conformation favorable for target binding .

1-(2-Chloro-4-fluorobenzoyl)-3-(5-hydroxy-2-methoxy-phenyl)urea (AVE#21) ()

  • Structural Similarities : Urea backbone with halogenated aryl groups.
  • Key Differences : Substituted with a 2-chloro-4-fluorobenzoyl group and a methoxy-hydroxyphenyl chain.
  • Research Findings : Inhibits glycogen phosphorylase via allosteric binding (PDB complexes 2QN1/2QN2). Docking studies highlight the importance of halogen atoms (Cl, F) for van der Waals interactions with hydrophobic enzyme pockets .

CDFII {2-(2-Chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole} ()

  • Structural Similarities : Contains a 2-chlorophenyl group and nitrogen heterocycles (indole vs. imidazole).
  • Key Differences : Replaces urea with an indole scaffold linked to a piperidine ring.
  • Research Findings : Synergizes with carbapenems against methicillin-resistant S. aureus (MRSA). The 2-chlorophenyl group enhances membrane penetration, while the indole core interacts with bacterial targets .

1-(2-Chlorophenyl)-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea ()

  • Structural Similarities : Urea core and 2-chlorophenyl substituent.
  • Key Differences : Substituted with a pyrazole ring bearing cyclopropyl groups instead of imidazole.
  • Research Findings: Limited data on biological activity, but the pyrazole’s electron-deficient nature may alter binding kinetics compared to imidazole derivatives .

Data Tables

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Interactions
Target Compound C₁₉H₁₈ClN₅O 367.83 2-Chlorophenyl, imidazole, propyl N–H⋯N, π-π stacking
1-{(E)-[3-(1H-Imidazol-1-yl)...} () C₂₀H₂₁N₅O 355.42 2-Methylphenyl, imine bond Intramolecular H-bonds
AVE#21 () C₁₅H₁₂ClF₂N₂O₃ 344.72 2-Chloro-4-fluorobenzoyl Allosteric enzyme binding
CDFII () C₂₆H₂₃ClF₂N₂ 443.93 Indole, piperidine MRSA synergy

Research Findings and Structure-Activity Relationships (SAR)

  • Urea Core: Critical for hydrogen-bond donor/acceptor interactions, as seen in AVE#21 and compounds .
  • Halogen Effects : 2-Chlorophenyl groups improve lipophilicity and target affinity (e.g., CDFII’s MRSA activity) . Fluorine in AVE#21 enhances electronic interactions .
  • Heterocyclic Variations :
    • Imidazole (Target, ): Supports π-π stacking and metal coordination.
    • Pyrazole (): Electron-withdrawing cyclopropyl groups may reduce solubility but increase metabolic stability .
    • Indole (CDFII): Broader aromatic surface for hydrophobic interactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the chlorophenyl group followed by coupling with imidazole derivatives. For example:

Step 1 : React 2-chloroaniline with an isocyanate to form the urea backbone.

Step 2 : Introduce the imidazole moiety via alkylation or nucleophilic substitution, using solvents like DMF or dichloromethane under controlled temperatures.
Optimization can involve varying catalysts (e.g., triethylamine) or solvent polarity to improve yield .

  • Key Tools : Thin-layer chromatography (TLC) and HPLC are critical for monitoring reaction progress .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assigns protons and carbons in the chlorophenyl, urea, and imidazole groups.
  • Mass Spectrometry (MS) : Confirms molecular weight (C20H20ClN5O2).
  • X-ray Crystallography : Resolves 3D conformation using programs like SHELXL for refinement and ORTEP-3 for visualization .
    • Validation : Structure validation via R-factors and residual electron density maps ensures accuracy .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Target kinases or cytochrome P450 enzymes, leveraging the imidazole’s metal-binding capacity.
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess anticancer potential.
  • Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can contradictory data in synthetic yields or biological activity be systematically resolved?

  • Methodological Answer :

Yield Discrepancies : Use Design of Experiments (DoE) to isolate variables (e.g., temperature, solvent). Replicate reactions under controlled conditions.

Biological Variability : Validate assays with positive controls (e.g., cisplatin for cytotoxicity) and statistical analysis (e.g., ANOVA).
Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity if enzyme assays are inconclusive) .

Q. What strategies are effective for resolving crystallographic challenges, such as poor diffraction or twinning?

  • Methodological Answer :

  • Crystal Optimization : Screen crystallization conditions (e.g., solvent evaporation vs. vapor diffusion) with additives like glycerol.
  • Data Processing : Use SHELXD for phase problem resolution in twinned crystals. For low-resolution data, apply SHELXE density modification .
  • Validation : Check for Rmerge < 5% and completeness > 90% to ensure data quality .

Q. How can computational methods enhance the design of derivatives with improved target selectivity?

  • Methodological Answer :

Molecular Docking : Use AutoDock Vina to predict binding modes to targets (e.g., EGFR kinase).

QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the chlorophenyl ring) on activity.

MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories .

Q. What experimental approaches can elucidate the role of the imidazole-propyl linker in biological interactions?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying linker lengths or substituents (e.g., methyl vs. cyclopropyl).
  • Biophysical Probes : Use fluorescence quenching to study binding to serum albumin or isothermal titration calorimetry (ITC) for thermodynamic profiling .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.